2-Chloro-6-nitro-3-propylquinoline
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Overview
Description
2-Chloro-6-nitro-3-propylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family.
Preparation Methods
The synthesis of 2-Chloro-6-nitro-3-propylquinoline can be achieved through several methods. One common approach involves the nitration of 2-chloro-3-propylquinoline using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6-position .
Industrial production methods often involve the use of microwave irradiation, which offers advantages such as reduced reaction times and higher yields. This method is also more environmentally friendly compared to traditional heating methods .
Chemical Reactions Analysis
2-Chloro-6-nitro-3-propylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 2-chloro-6-amino-3-propylquinoline.
Substitution: The chloro group at the 2-position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The biological activity of 2-Chloro-6-nitro-3-propylquinoline is primarily attributed to its ability to interact with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. The compound’s antimalarial activity is thought to involve the inhibition of heme detoxification in the malaria parasite .
Comparison with Similar Compounds
2-Chloro-6-nitro-3-propylquinoline can be compared with other quinoline derivatives such as:
2-Chloroquinoline-3-carbaldehyde: This compound is used in the synthesis of various heterocyclic systems and exhibits different biological activities.
6-Nitroquinoline: Similar to this compound, this compound also shows antimicrobial properties but lacks the chloro and propyl substituents, which may affect its overall activity.
The unique combination of the chloro, nitro, and propyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
610320-23-5 |
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Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
2-chloro-6-nitro-3-propylquinoline |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-3-8-6-9-7-10(15(16)17)4-5-11(9)14-12(8)13/h4-7H,2-3H2,1H3 |
InChI Key |
JJHFBNDOVWEOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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